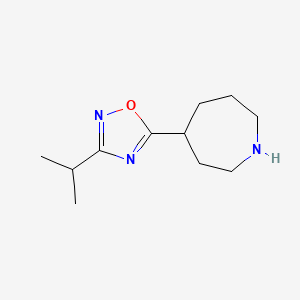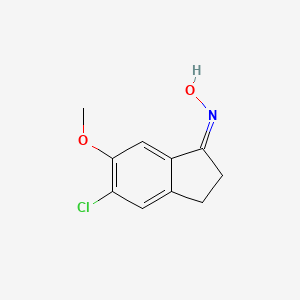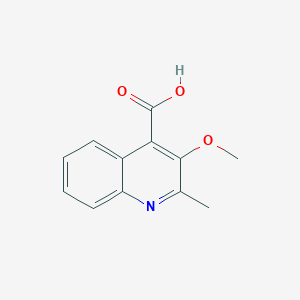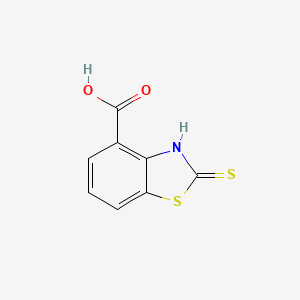
5-Chloronaphthalen-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C10H8ClN·HCl. It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another by an amine group. This compound is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloronaphthalen-1-amine hydrochloride typically involves the chlorination of naphthalene followed by amination. One common method is to start with 5-chloronaphthalene, which is then subjected to amination using ammonia or an amine source under controlled conditions. The resulting 5-Chloronaphthalen-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for yield and purity, often involving catalysts and specific reaction conditions to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Various amine derivatives
Substitution: Substituted naphthalenes
Scientific Research Applications
5-Chloronaphthalen-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloronaphthalen-1-amine hydrochloride involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloronaphthalen-2-amine
- 4-Chloronaphthalen-1-amine
- 6-Chloronaphthalen-1-amine
Uniqueness
5-Chloronaphthalen-1-amine hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific reactions and applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H9Cl2N |
|---|---|
Molecular Weight |
214.09 g/mol |
IUPAC Name |
5-chloronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C10H8ClN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1-6H,12H2;1H |
InChI Key |
LOPWMQYAQNSFBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B11891148.png)
![5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11891151.png)

![7-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B11891167.png)




![N-[3-(2-Oxoazepan-1-YL)propyl]acetamide](/img/structure/B11891203.png)


![6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11891224.png)

![1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one](/img/structure/B11891230.png)
